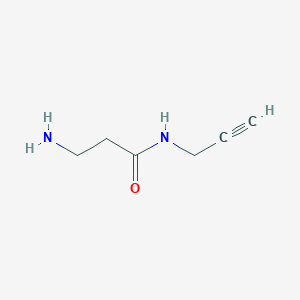
3-amino-N-(prop-2-yn-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(prop-2-yn-1-yl)propanamide is an organic compound with the molecular formula C₆H₁₀N₂O It is characterized by the presence of an amino group, a propynyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(prop-2-yn-1-yl)propanamide typically involves the reaction of propargylamine with acrylamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The industrial production process is designed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(prop-2-yn-1-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and propynyl groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-amino-N-(prop-2-yn-1-yl)propanamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-N-(prop-2-yn-1-yl)propanamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(prop-2-yn-1-yl)propanamide hydrochloride
- N,N-Di(prop-2-yn-1-yl)adamantan-1-amines
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both an amino group and a propynyl group. These features confer distinct chemical properties and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
3-amino-N-prop-2-ynylpropanamide |
InChI |
InChI=1S/C6H10N2O/c1-2-5-8-6(9)3-4-7/h1H,3-5,7H2,(H,8,9) |
InChI Key |
OZBJBNQHMAXGTG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


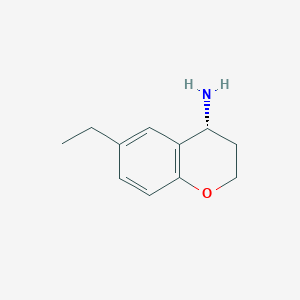
![[4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-15-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12086382.png)
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B12086383.png)
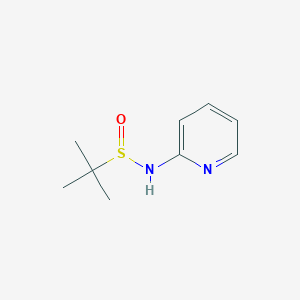
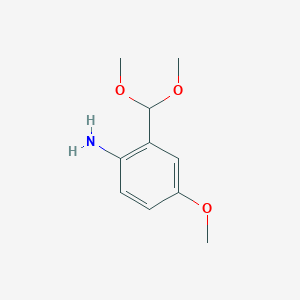
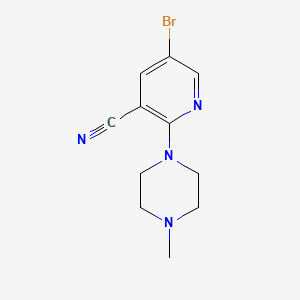
![2,4-Dioxaspiro[5.5]undecan-3-one](/img/structure/B12086407.png)

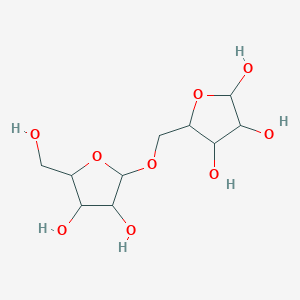
![(S)-phosphoric acid Mono-[2-aMino-3-(4-octyl-phenylaMino)-propyl] ester](/img/structure/B12086426.png)
![[2-(3,4-dichlorophenyl)-2-[2-(2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl)ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B12086429.png)

![Disulfide,bis[(4-nitrophenyl)methyl]](/img/structure/B12086433.png)

